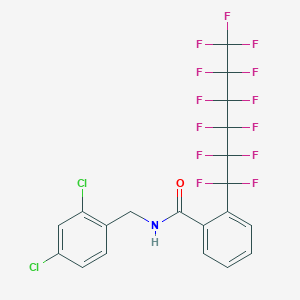

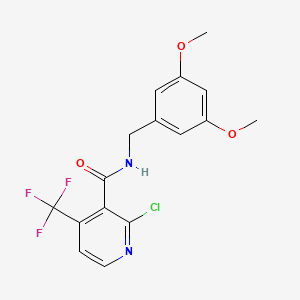

![molecular formula C19H20F6N2O3 B3042890 Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate CAS No. 680215-99-0](/img/structure/B3042890.png)

Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate

説明

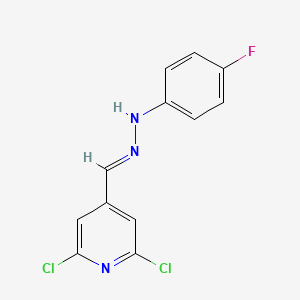

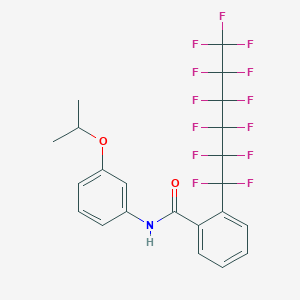

The compound appears to contain a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a 3,5-bis(trifluoromethyl)phenyl group, which is a type of aromatic group with two trifluoromethyl groups attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the 1,2,4-oxadiazole ring and the 3,5-bis(trifluoromethyl)phenyl group. The presence of the trifluoromethyl groups could potentially influence the electronic properties of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,4-oxadiazole ring and the 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups are electron-withdrawing, which could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could make the compound more lipophilic, which could influence its solubility and stability .科学的研究の応用

Antibacterial Agents

The synthesis of pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif has led to the discovery of potent growth inhibitors against drug-resistant bacteria . These compounds exhibit remarkable antimicrobial activity, particularly against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, compounds 11, 28, and 29 have demonstrated efficacy against S. aureus biofilms, making them promising candidates for combating bacterial infections.

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts . Its unique electronic properties and ability to form strong hydrogen bonds make it valuable for promoting organic transformations and catalytic reactions.

Chemical Derivatization

Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate: can be employed in the chemical derivatization of amino-functionalized model surfaces . Its reactivity allows for functionalization and modification of various substrates.

Zwitterionic Salts

Through an exothermic reaction with 4-pyrrolidinopyridine, this compound participates in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts . These salts find applications in various fields, including materials science and organic synthesis.

Structural Motif in Agrochemicals and Pharmaceuticals

Trifluoromethylpyridines, which share structural similarities with the 3,5-bis(trifluoromethyl)phenyl group, play a crucial role in active agrochemical and pharmaceutical ingredients . Researchers have exploited this motif to enhance the bioactivity of compounds used in crop protection and drug development.

作用機序

Target of Action

Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward enzymes like reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl (–cf3) group strategically placed on a phenyl ring can improve the pharmacodynamics properties of the resulting compounds . This could potentially involve key hydrogen bonding interactions with the protein .

Biochemical Pathways

Compounds with similar structures have been used as organocatalysts in organic chemistry, activating substrates and stabilizing partially developing negative charges (eg, oxyanions) in transition states .

Pharmacokinetics

The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of compounds .

Result of Action

The presence of the trifluoromethyl group has been associated with improved drug potency .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of a compound. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

特性

IUPAC Name |

methyl 8-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F6N2O3/c1-29-16(28)8-6-4-2-3-5-7-15-26-17(27-30-15)12-9-13(18(20,21)22)11-14(10-12)19(23,24)25/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAIFHKNJAWMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC1=NC(=NO1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。